Ganaxolona

Descripción general

Descripción

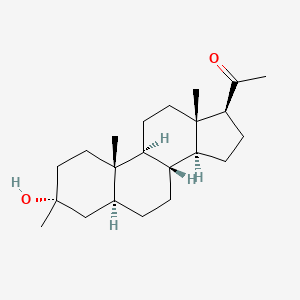

La ganaxolona es un esteroide neuroactivo sintético que actúa como un modulador alostérico positivo de los receptores de ácido gamma-aminobutírico tipo A (GABA A). Se utiliza principalmente para el tratamiento de las convulsiones asociadas con el trastorno de deficiencia de cinasa dependiente de ciclina similar a 5 (CDKL5). La this compound es un análogo sintético 3β-metilado del neuroesteroide natural alopregnanolona .

Aplicaciones Científicas De Investigación

La ganaxolona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de los neuroesteroides en los receptores GABA A.

Biología: Se investiga por su papel en la modulación de la excitabilidad neuronal y sus posibles efectos neuroprotectores.

Medicina: Se utiliza principalmente para el tratamiento de las convulsiones asociadas con el trastorno de deficiencia de CDKL5. .

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores GABA A.

Mecanismo De Acción

La ganaxolona ejerce sus efectos modulando los receptores GABA A. Se une a los sitios alostéricos de estos receptores, mejorando los efectos inhibitorios del ácido gamma-aminobutírico (GABA). Esta modulación conduce a la apertura de los canales de iones cloruro, lo que provoca la hiperpolarización de las neuronas y la inhibición de la neurotransmisión. Este mecanismo ayuda a reducir la probabilidad de propagación de las convulsiones .

Análisis Bioquímico

Biochemical Properties

Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone, a metabolite of progesterone . It belongs to a class of compounds referred to as neurosteroids . These neurosteroids bind potently and specifically to GABA A receptors to enhance their inhibitory effects .

Cellular Effects

Ganaxolone, like other neurosteroids, appears to exert its effects directly via modulation of GABA A receptors . It has been associated with significant somnolence and sedation .

Molecular Mechanism

Ganaxolone is thought to modulate both synaptic and extrasynaptic GABA A receptors to normalize over-excited neurons . It binds to allosteric sites of the GABA A receptor to modulate and open the chloride ion channel, resulting in a hyperpolarization of the neuron .

Temporal Effects in Laboratory Settings

Ganaxolone exhibited a short half-life of 4 hours in plasma, while total radioactivity had a half-life of 413 hours indicating extensive metabolism to long-lived metabolites .

Dosage Effects in Animal Models

In animal models, ganaxolone has shown to reduce aggression and anxiety-like behavior, normalize exaggerated contextual fear conditioning, and enhance fear extinction retention . The effects were observed to be dose-dependent .

Metabolic Pathways

Ganaxolone is extensively metabolized, primarily by CYP3A4/5 and, to a lesser extent, CYP2B6, CYP2C19, and CYP2D6 . The major routes of ganaxolone metabolism involve hydroxylation at the 16 α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20 α-hydroxysterol, and sulfation of the 3 α-hydroxy group .

Transport and Distribution

Ganaxolone is extensively distributed throughout the body and its volume of distribution is approximately 580 L . It is approximately 99% protein-bound in serum .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ganaxolona se sintetiza mediante una serie de reacciones químicas que comienzan con la alopregnanolona. El paso clave implica la metilación del grupo 3β-hidroxilo para formar el análogo 3β-metilado. Este proceso generalmente involucra el uso de agentes metilantes en condiciones controladas para garantizar que se logre la estereoquímica deseada .

Métodos de producción industrial: La producción industrial de this compound implica la preparación de formulaciones de partículas estables. Estas formulaciones se crean mezclando partículas de this compound con una fase oleosa, emulsionantes, co-emulsionantes y agua destilada, seguido de un tratamiento ultrasónico para formar una microemulsión. Esta microemulsión se mezcla luego con otros excipientes para formar una preparación de disolución de película en la cavidad oral .

Análisis De Reacciones Químicas

Tipos de reacciones: La ganaxolona experimenta varios tipos de reacciones químicas, que incluyen hidroxilación, reducción y sulfatación. Las principales vías metabólicas involucran la hidroxilación en la posición 16α, la reducción de la 20-cetona para formar el 20α-hidroxiésterol correspondiente y la sulfatación del grupo 3α-hidroxilo .

Reactivos y condiciones comunes:

Hidroxilación: Generalmente implica el uso de agentes hidroxilantes en condiciones controladas.

Reducción: La reducción estereoselectiva se logra utilizando agentes reductores.

Sulfatación: Las reacciones de sulfatación involucran el uso de agentes sulfatantes para introducir grupos sulfato.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen metabolitos hidroxilados, esteroles reducidos y derivados sulfatados .

Comparación Con Compuestos Similares

La ganaxolona es única entre los neuroesteroides debido a su unión específica a los receptores GABA A sin actividad hormonal significativa. Compuestos similares incluyen:

Alopregnanolona: Un neuroesteroide natural con efectos moduladores similares de los receptores GABA A.

Benzodiazepinas: Compuestos sintéticos que también modulan los receptores GABA A pero se unen a sitios diferentes y tienen diferentes perfiles farmacológicos.

Barbitúricos: Otra clase de compuestos que mejoran la actividad GABAérgica pero tienen una gama más amplia de efectos en el sistema nervioso central

La singularidad de la this compound radica en su capacidad para modular tanto los receptores GABA A sinápticos como extrasinápticos, proporcionando un efecto estabilizador sobre la actividad neuronal .

Propiedades

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTVWKLGGCQMBR-FLBATMFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046503 | |

| Record name | Ganaxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Low aqueous solubility | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38398-32-2 | |

| Record name | Ganaxolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganaxolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ganaxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANAXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

190-198C | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.